NADPH Oxidase Inhibitory Activity: Differentiation from Apocynin and VAS2870 Based on Structural Class
This compound is classified by Toronto Research Chemicals as an inhibitor of NADPH oxidase, the enzyme complex responsible for regulated reactive oxygen species (ROS) production . Unlike the widely used NADPH oxidase inhibitor apocynin (IC₅₀ ~10 µM in neutrophil assays; mechanism dependent on myeloperoxidase-mediated activation) [1], this compound belongs to the benzofuran-2-carboxylate chemotype, which is structurally unrelated to methoxy-substituted acetophenones. The benzofuran scaffold offers a distinct pharmacophore that is not reliant on pro-drug activation by myeloperoxidase, a feature that confers potential advantages in experimental systems where MPO activity is variable or absent [2]. VAS2870, a pan-NOX inhibitor, suffers from off-target thiol reactivity due to covalent alkylation of cysteine residues [3]; the benzofuran-2-carboxylate chemotype represented by this compound is not known to act via covalent cysteine modification, though direct comparative selectivity data for this specific compound are currently unavailable in the public domain.
| Evidence Dimension | NADPH oxidase inhibition |
|---|---|
| Target Compound Data | Reported as NADPH oxidase inhibitor (vendor classification); no public IC₅₀ data available |
| Comparator Or Baseline | Apocynin: IC₅₀ ~10 µM (neutrophil ROS); VAS2870: IC₅₀ ~2–10 µM (pan-NOX), covalent mechanism |
| Quantified Difference | Quantitative comparison not possible due to absence of direct head-to-head assay data for the target compound. |
| Conditions | Vendor product classification (Toronto Research Chemicals); comparator data from published neutrophil and recombinant NOX isoform assays |
Why This Matters
For researchers seeking a non-catechol, non-covalent NADPH oxidase inhibitor chemotype, this benzofuran-2-carboxylate scaffold provides a structurally differentiated alternative to apocynin and VAS2870, though users must independently validate potency in their specific assay system.
- [1] Stefanska, J.; Pawliczak, R. Apocynin: Molecular Aptitudes. Mediat. Inflamm. 2008, 2008, 106507. View Source
- [2] Heumüller, S. et al. Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant. Hypertension 2008, 51, 211–217. View Source
- [3] Altenhöfer, S. et al. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease. Cell. Mol. Life Sci. 2012, 69, 2327–2343. View Source
